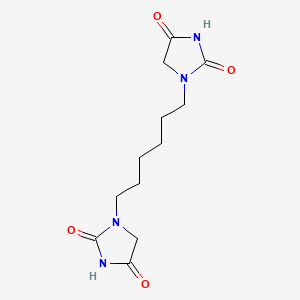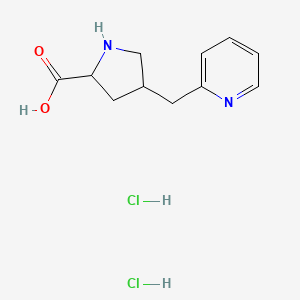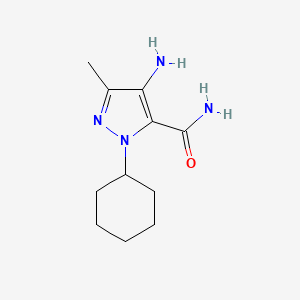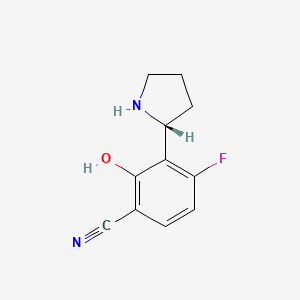
1,1'-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione: is a chemical compound with the molecular formula C12H18N4O4 . It is also known by its systematic name 1,1′-(1,6-Hexanediyl)bis[2,4-imidazolidinedione] . This compound is characterized by the presence of two imidazolidine-2,4-dione rings connected by a hexane-1,6-diyl linker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione typically involves the reaction of hexane-1,6-diamine with imidazolidine-2,4-dione derivatives under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) with a suitable catalyst to facilitate the formation of the bisimidazolidine structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .
Scientific Research Applications
1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione
- 1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione
Uniqueness
1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione is unique due to its hexane-1,6-diyl linker , which provides specific spatial and electronic properties that influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds with shorter or different linkers .
Properties
CAS No. |
94134-12-0 |
|---|---|
Molecular Formula |
C12H18N4O4 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
1-[6-(2,4-dioxoimidazolidin-1-yl)hexyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H18N4O4/c17-9-7-15(11(19)13-9)5-3-1-2-4-6-16-8-10(18)14-12(16)20/h1-8H2,(H,13,17,19)(H,14,18,20) |
InChI Key |
PVGMGWHNYDUURH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CCCCCCN2CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)




![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
![(2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosin-21-yl)methanamine](/img/structure/B12947399.png)

![4,5-dihydro-3H-benzo[c]azepine](/img/structure/B12947417.png)

![tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12947431.png)

